5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of chloro, methoxy, and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol typically involves the use of starting materials such as 5-chloro-2-methoxyphenylboronic acid and 2-fluorophenol. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted phenols .
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(5-Chloro-2-methoxyphenyl)-2-fluorophenol include:
- 5-Chloro-2-methoxyphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid .
Uniqueness
This combination allows for a broader range of chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(14)7-10(13)8-2-4-11(15)12(16)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKTWMDGWVPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684421 |
Source
|
Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-56-4 |
Source
|
Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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